4-imidazol-1-yl-N-pyridin-2-ylbenzamide
描述
4-imidazol-1-yl-N-pyridin-2-ylbenzamide is a small organic molecule featuring a benzamide core substituted at the 4-position with an imidazole ring and at the amide nitrogen with a pyridin-2-yl group. Its structure comprises three aromatic systems: a benzene ring, an imidazole, and a pyridine, connected via amide and single bonds. The absence of complex substituents (e.g., halogens or alkyl groups) may influence its physicochemical properties, such as solubility and metabolic stability, compared to derivatives with additional functional groups .
属性
IUPAC Name |
4-imidazol-1-yl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-14-3-1-2-8-17-14)12-4-6-13(7-5-12)19-10-9-16-11-19/h1-11H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBWDIGDAMXZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methyl-N-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}benzamide (NJV, PDB ligand ID: NJV) serves as a structurally elaborated analogue of 4-imidazol-1-yl-N-pyridin-2-ylbenzamide. Below is a detailed comparison:
Table 1: Structural and Chemical Comparison
*Estimates for 4-imidazol-1-yl-N-pyridin-2-ylbenzamide are based on structural analysis; NJV data is derived from RCSB PDB .
Key Differences and Implications
Substituent Complexity: NJV introduces a cyclopropyl group on the imidazole, which may enhance lipophilicity and influence target binding through steric effects. The 2-fluoro and 4-methyl groups on NJV’s benzene ring likely improve metabolic stability and membrane permeability compared to the unsubstituted parent compound .
This suggests that similar methodologies could be applied to analyze the parent compound’s conformation and intermolecular interactions.
Biological Relevance : NJV’s structural complexity aligns with trends in drug design, where added substituents optimize pharmacokinetics and target affinity. The parent compound’s simpler structure may serve as a starting point for structure-activity relationship (SAR) studies.
常见问题
Q. What are the common synthetic routes for 4-imidazol-1-yl-N-pyridin-2-ylbenzamide?
The synthesis typically involves multi-step reactions, including catalytic hydrogenation and cyclization. For example, a starting material like 4-chloro-N-(isoxazol-4-yl)benzamide can undergo hydrogenation using Raney nickel (to avoid dehalogenation side reactions) followed by alkaline-mediated cyclization to form the imidazole ring. Solvent choice (ethanol or water) and base strength (NaOH vs. Na₂CO₃) critically influence yields, with optimized conditions achieving up to 88% yield . Multi-step protocols for analogous compounds emphasize coupling imidazole intermediates with benzamide derivatives under controlled pH and temperature .
Q. How is the purity and structural integrity of this compound confirmed?
Analytical techniques such as LC-MS (for reaction monitoring) and NMR (for structural elucidation) are standard. For example, LC-MS tracks intermediate conversion during hydrogenation, while ¹H-NMR and ¹³C-NMR verify regiochemistry and functional group integrity. IR spectroscopy and elemental analysis further validate purity .
Q. What stability considerations are relevant under different reaction conditions?
The compound’s stability depends on solvent polarity, pH, and temperature. For instance, alkaline conditions (e.g., NaOH in ethanol) promote cyclization but may degrade acid-sensitive moieties. Oxidation or hydrolysis risks can be mitigated by inert atmospheres or low-temperature storage. Stability studies for similar compounds highlight susceptibility to nucleophilic attack at the imidazole ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize synthetic yield?
Systematic optimization involves Design of Experiments (DoE) to evaluate variables like catalyst type, solvent, and temperature. For example, switching from palladium on carbon to Raney nickel in hydrogenation avoids dehalogenation, improving yields from <50% to 92% . Statistical methods (e.g., response surface methodology) identify critical parameters, such as base strength and reaction time, to minimize side-product formation .
Q. How should researchers resolve contradictions in catalytic hydrogenation data?
Contradictions often arise from competing reaction pathways. For instance, prolonged hydrogenation with Pd/C may cause hydrodechlorination, generating undesired byproducts. Mechanistic studies using LC-MS and isotopic labeling can differentiate primary (desired) vs. secondary (dehalogenation) pathways. Catalyst screening (e.g., Ni vs. Pd) and kinetic profiling are essential to reconcile yield discrepancies .
Q. What computational methods predict the compound’s biological activity?
Molecular docking and molecular dynamics simulations model interactions with biological targets like enzymes or receptors. For structurally related compounds, docking studies reveal binding affinities to active sites (e.g., kinase domains), guiding structure-activity relationship (SAR) analyses. Density functional theory (DFT) calculations further predict reactivity and electronic properties .
Q. How do structural modifications impact biological activity compared to analogs?
Comparative studies using SAR tables highlight critical functional groups. For example, replacing the isoxazole in N-(4-(1H-benzimidazol-2-yl)phenyl)isoxazole-5-carboxamide with a pyridyl group enhances anticancer activity, while methoxy substitutions improve solubility. Such data inform rational design of derivatives with optimized pharmacokinetics .
Methodological Considerations
- Experimental Design : Use DoE to minimize trial count while capturing variable interactions (e.g., temperature × catalyst loading) .
- Data Analysis : Employ LC-MS/MS for trace byproduct detection and multivariate statistics (e.g., PCA) to deconvolute complex reaction mixtures .
- Validation : Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition) to confirm mechanistic hypotheses .
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